molecular formula C19H20FN3O2 B2819937 1-[3-(2-Fluorophenyl)propanoyl]-N-pyridin-2-ylpyrrolidine-3-carboxamide CAS No. 1380797-01-2

1-[3-(2-Fluorophenyl)propanoyl]-N-pyridin-2-ylpyrrolidine-3-carboxamide

Cat. No.: B2819937
CAS No.: 1380797-01-2
M. Wt: 341.386
InChI Key: APMPJDBWBVVBBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2-Fluorophenyl)propanoyl]-N-pyridin-2-ylpyrrolidine-3-carboxamide, also known as FLAP inhibitor, is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and is known for its ability to inhibit the activity of the enzyme 5-lipoxygenase-activating protein (FLAP).

Mechanism of Action

1-[3-(2-Fluorophenyl)propanoyl]-N-pyridin-2-ylpyrrolidine-3-carboxamide inhibitor works by inhibiting the activity of the enzyme this compound, which is responsible for the activation of 5-lipoxygenase. This, in turn, inhibits the production of leukotrienes, which are inflammatory mediators that play a role in the development of a variety of diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound inhibitor have been extensively studied in vitro and in vivo. In vitro studies have shown that the compound can inhibit the production of leukotrienes in a dose-dependent manner. In vivo studies have shown that this compound inhibitor can reduce inflammation and improve lung function in animal models of asthma.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-[3-(2-Fluorophenyl)propanoyl]-N-pyridin-2-ylpyrrolidine-3-carboxamide inhibitor in lab experiments is its ability to selectively inhibit the activity of this compound without affecting other enzymes or pathways. This makes it a valuable tool for studying the role of leukotrienes in disease development. However, the compound has limited solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 1-[3-(2-Fluorophenyl)propanoyl]-N-pyridin-2-ylpyrrolidine-3-carboxamide inhibitor. One area of interest is the development of more potent and selective inhibitors of this compound that can be used in clinical settings. Another area of interest is the use of this compound inhibitor in combination with other drugs to enhance its therapeutic effects. Additionally, more research is needed to fully understand the role of leukotrienes in disease development and to identify new therapeutic targets for the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of 1-[3-(2-Fluorophenyl)propanoyl]-N-pyridin-2-ylpyrrolidine-3-carboxamide inhibitor involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method for synthesizing this compound involves the reaction of 2-fluorobenzoyl chloride with N-pyridin-2-ylpyrrolidine-3-carboxamide in the presence of a base catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain the final product.

Scientific Research Applications

1-[3-(2-Fluorophenyl)propanoyl]-N-pyridin-2-ylpyrrolidine-3-carboxamide inhibitor has been extensively studied for its potential therapeutic applications in a variety of diseases, including asthma, arthritis, and cancer. The compound has been shown to inhibit the production of leukotrienes, which are known to play a role in the development of these diseases.

Properties

IUPAC Name

1-[3-(2-fluorophenyl)propanoyl]-N-pyridin-2-ylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c20-16-6-2-1-5-14(16)8-9-18(24)23-12-10-15(13-23)19(25)22-17-7-3-4-11-21-17/h1-7,11,15H,8-10,12-13H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMPJDBWBVVBBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)NC2=CC=CC=N2)C(=O)CCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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